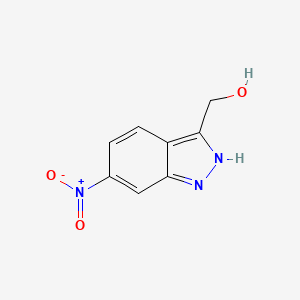

(6-Nitro-1H-indazol-3-yl)methanol

Beschreibung

Significance of Indazole Scaffolds as Privileged Structures in Medicinal Chemistry

Indazole rings are considered "privileged structures" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. This versatility has led to the development of numerous indazole-containing drugs with a wide range of therapeutic applications. The unique electronic and steric properties of the indazole nucleus allow for diverse substitutions, enabling the fine-tuning of pharmacological activity.

The indazole scaffold is a key component in a variety of synthetic compounds that exhibit a broad spectrum of pharmacological activities. These activities include, but are not limited to, anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV properties. nih.gov The ability of the indazole ring to be functionalized at different positions with high selectivity provides a vast chemical space for the design of new therapeutic agents. nih.gov

Rationale for Investigating Nitro-Substituted Indazole Derivatives in Drug Discovery

The introduction of a nitro group onto the indazole scaffold, as seen in (6-Nitro-1H-indazol-3-yl)methanol, is a strategic decision in drug design. The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the entire molecule. This can influence its binding affinity to biological targets, as well as its metabolic stability and pharmacokinetic profile.

Research into nitro-substituted indazoles has been driven by their potential as antiprotozoal agents. For instance, derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated for their antileishmanial activity. nih.gov The presence of the nitro group at the 6-position is often a key feature in compounds showing promising biological activity. Furthermore, the reduction of the nitro group to an amino group provides a synthetic handle for further derivatization, allowing for the creation of a diverse library of compounds for screening. google.com

Positioning of this compound within the Broader Chemical Landscape of Indazole Derivatives

This compound occupies a specific niche within the extensive family of indazole derivatives. Its structure is defined by two key functional groups attached to the indazole core: a nitro group at the 6-position and a hydroxymethyl group at the 3-position.

The 6-nitro substitution is a common feature in many biologically active indazoles. For example, 6-nitroindazole (B21905) itself can be a starting material for the synthesis of more complex derivatives. The C-3 position of the indazole ring is also a common site for modification. In the case of this compound, the presence of the hydroxymethyl group at this position is of particular interest. This group can participate in hydrogen bonding interactions with biological targets and serves as a potential point for further chemical modification.

Comparing this compound to other derivatives, such as 3-chloro-6-nitro-1H-indazole, highlights the impact of the substituent at the 3-position. While the chloro group in the latter provides a reactive site for nucleophilic substitution, the hydroxymethyl group in the former offers different chemical properties and potential biological interactions. The synthesis of new heterocyclic systems originating from 3-chloro-6-nitro-1H-indazole has been explored, demonstrating the versatility of the 6-nitroindazole scaffold. nih.gov

Historical Perspectives and Contemporary Relevance of Hydroxymethylated Indazoles

The synthesis of hydroxymethylated indazoles has been a subject of study for several decades. A key reaction in this area is the addition of formaldehyde (B43269) to N-unsubstituted indazoles. In a study from 1969, it was reported that indazoles, including 4-nitro, 5-nitro, and 6-nitro-1H-indazoles, react with formaldehyde in aqueous HCl to produce (1H-indazol-1-yl)methanol derivatives. nih.govacs.org This reaction provides a direct route to hydroxymethylated indazoles and has been re-examined and further understood through modern computational and analytical techniques. nih.govacs.org

The contemporary relevance of these compounds lies in their potential as intermediates for the synthesis of more complex molecules and as bioactive compounds in their own right. The hydroxymethyl group can act as a protecting group or be further functionalized, making these compounds valuable building blocks in organic synthesis. The study of the reaction mechanism and the characterization of the resulting products, including the X-ray structures of several (1H-indazol-1-yl)methanol derivatives, have provided a solid foundation for further research in this area. nih.govacs.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(6-nitro-2H-indazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c12-4-8-6-2-1-5(11(13)14)3-7(6)9-10-8/h1-3,12H,4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUYUAQQNOCNJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630785 | |

| Record name | (6-Nitro-2H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-10-5 | |

| Record name | 6-Nitro-1H-indazole-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Nitro-2H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches for the Synthesis of (6-Nitro-1H-indazol-3-yl)methanol

The construction of this compound is a multi-step process that requires careful strategic planning regarding the sequence of reactions to ensure regioselectivity and high yields. The key challenges involve the formation of the bicyclic indazole system, the specific placement of the nitro group at the C6 position, and the introduction of the hydroxymethyl group at the C3 position.

The indazole scaffold, a fusion of a benzene (B151609) and a pyrazole (B372694) ring, can be synthesized through various methods. researchgate.net Classical and modern approaches provide access to this important heterocyclic system.

One common strategy involves the cyclization of appropriately substituted phenyl precursors. For instance, the reaction of 2-nitrobenzaldehydes with hydrazine (B178648) can lead to the formation of the indazole ring. chemicalbook.com Another established method is the intramolecular cyclization of N-nitroso-o-toluidines, which has been used to prepare various substituted indazoles. google.com More contemporary methods often employ transition-metal catalysis. Palladium-catalyzed C-H amination reactions of aminohydrazones have been reported as an efficient route to 1H-indazoles. nih.gov Similarly, oxidative benzannulation, where pyrazoles react with alkynes, offers another pathway to construct the indazole core. nih.gov

A particularly relevant pathway starts from substituted anilines. For example, 2-ethyl-5-nitroaniline (B1661927) can be converted into 3-methyl-6-nitroindazole via diazotization and intramolecular cyclization, demonstrating a method where the nitro group is positioned before the indazole ring is formed. chemicalbook.com

Table 1: Selected Methods for Indazole Core Synthesis

| Starting Material Type | Reaction Type | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Substituted o-Toluidines | Diazotization/Cyclization | tert-Butyl nitrite, Acetic acid | chemicalbook.com |

| 2-Haloaryl Carbonyls/Nitriles | Condensation/Cyclization | Hydrazines | beilstein-journals.orgnih.gov |

| Tertiary Amides / Hydrazides | Palladium-catalyzed C-H Amination | Trifluoromethanesulfonic anhydride, Pd catalyst | nih.gov |

| Pyrazoles and Alkynes | Oxidative Benzannulation | Pd(OAc)₂, P(tBu)₃·HBF₄ | nih.gov |

| Isatin (B1672199) | Ring Opening/Reductive Cyclization | Aqueous alkali, Diazotization | chemicalbook.com |

Direct C3-hydroxymethylation of the indazole ring is challenging due to the relative lack of nucleophilicity at this position. mit.edu Therefore, an indirect, multi-step approach is typically employed. This strategy involves first installing a different functional group at the C3 position that can be subsequently converted to a hydroxymethyl group.

A common precursor is the C3-carboxyl group. For example, 1H-indazole-3-carboxylic acid can be synthesized from isatin through ring-opening, diazotization, and reductive cyclization. chemicalbook.com This carboxylic acid can then be reduced to the corresponding primary alcohol, (1H-indazol-3-yl)methanol, using standard reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes. While the specific reduction of (6-nitro-1H-indazol-3-yl)carboxylic acid must consider the potential reduction of the nitro group, selective reagents or protection strategies can be employed. The existence of related compounds like 1-benzyl-3-hydroxymethyl-1H-indazole confirms the viability of having a hydroxymethyl group at the C3 position. google.com

Another potential route is through a C3-formyl group, which can be introduced via formylation reactions and then reduced to the hydroxymethyl group. chim.it

The introduction of a nitro group at the C6 position of the indazole ring must be highly regioselective. There are two primary strategies to achieve this:

Nitration of a Pre-formed Indazole Ring: This involves the direct electrophilic substitution of an indazole derivative. Indazoles undergo electrophilic substitution reactions such as nitration. chemicalbook.com The nitration of 3-methylindazole using a mixed acid system (HNO₃/H₂SO₄) has been shown to yield 3-methyl-6-nitro-1H-indazole. liskonchem.com The regioselectivity of this reaction is directed by the existing substituents on the ring. For an unsubstituted 1H-indazole, nitration typically yields the 5-nitro isomer as the major product, but the presence of other groups can alter this outcome.

Cyclization of a Pre-nitrated Precursor: This approach involves building the indazole ring from a starting material that already contains a nitro group at the desired position. This often provides unambiguous regioselectivity. For instance, the synthesis can start from 2-methyl-5-nitroaniline (B49896) or 2-ethyl-5-nitroaniline. google.comchemicalbook.com The amino group and the adjacent methyl/ethyl group are used to form the pyrazole part of the indazole ring, locking the nitro group into what becomes the C6 position of the final heterocyclic system.

The choice between these strategies depends on the availability of starting materials and the desire to avoid the separation of regioisomers that can result from direct nitration.

Maximizing the yield and purity of this compound requires careful optimization of each step in the synthetic sequence. Key parameters include the choice of solvent, base, temperature, and reaction time.

For N-alkylation reactions on the indazole scaffold, studies have shown that screening different combinations of bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvents (e.g., THF, DMF) is crucial for achieving high regioselectivity and yield. beilstein-journals.orgnih.govbeilstein-journals.org These principles can be applied to the various steps in the synthesis of the target molecule. For instance, in the construction of the indazole core or the reduction of the carboxyl group, the reaction conditions must be fine-tuned to minimize side reactions and maximize conversion.

Modern approaches to optimization in multi-step synthesis utilize Process Analytical Technology (PAT) to monitor reactions in real-time. chemrxiv.org Techniques such as NMR, UV/Vis, and IR spectroscopy can track the concentration of reactants, intermediates, and products, allowing for precise control and dynamic adjustments to reaction conditions to enhance yield and purity. chemrxiv.org

Table 2: Key Parameters for Reaction Optimization

| Parameter | Influence On | Typical Considerations |

|---|---|---|

| Solvent | Reagent solubility, Reaction rate, Selectivity | Polar vs. Apolar, Protic vs. Aprotic (e.g., THF, DMF, Acetic Acid) |

| Temperature | Reaction rate, Side product formation | Low temperatures for selective nitration, elevated temperatures for cyclization |

| Base/Acid Catalyst | Reaction mechanism, Rate, Selectivity | Strength and stoichiometry of base/acid (e.g., NaH, K₂CO₃, H₂SO₄) |

| Reaction Time | Conversion rate, Impurity profile | Monitored by TLC, LC-MS, or real-time PAT tools |

| Purification Method | Final purity | Recrystallization, Column chromatography |

Derivatization Strategies for this compound

The this compound molecule contains several reactive sites suitable for further chemical modification, including the N1-proton of the indazole ring, the aromatic ring, and the primary hydroxymethyl group at C3. Derivatization allows for the systematic exploration of structure-activity relationships.

The primary alcohol of the hydroxymethyl moiety is a versatile functional group that can undergo a variety of chemical transformations to produce new analogues. These reactions are fundamental in organic chemistry and can be readily applied to this scaffold.

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde, (6-nitro-1H-indazol-3-yl)carbaldehyde, using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Further oxidation with stronger agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent would yield the carboxylic acid, (6-nitro-1H-indazol-3-yl)carboxylic acid.

Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions (e.g., DCC, DMAP) will produce a wide range of esters.

Etherification: The hydroxyl group can be converted into an ether via reactions such as the Williamson ether synthesis. This involves deprotonation with a base (e.g., NaH) to form the corresponding alkoxide, followed by reaction with an alkyl halide. google.com

Conversion to a Leaving Group: The hydroxyl group can be transformed into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. This activates the position for subsequent nucleophilic substitution reactions, allowing for the introduction of various functionalities like halides, azides, or amines. For example, conversion to a halide (e.g., using SOCl₂ or PBr₃) would yield a 3-(halomethyl)-6-nitro-1H-indazole.

Table 3: Potential Derivatization Reactions at the C3-Hydroxymethyl Group

| Reaction Type | Typical Reagents | Product Functional Group |

|---|---|---|

| Oxidation (to Aldehyde) | PCC, Dess-Martin periodinane | -CHO |

| Oxidation (to Carboxylic Acid) | KMnO₄, Jones Reagent | -COOH |

| Esterification | R-COOH/DCC, Acyl chlorides | -CH₂-O-C(=O)R |

| Etherification | NaH, then R-X (Alkyl halide) | -CH₂-O-R |

| Halogenation | SOCl₂, PBr₃ | -CH₂-X (X = Cl, Br) |

| Tosylation/Mesylation | Tosyl chloride, Mesyl chloride | -CH₂-OTs, -CH₂-OMs |

Transformations of the Nitro Group (e.g., Reduction to Amine)

The nitro group on the indazole ring is a versatile functional handle, amenable to various transformations, most notably reduction to an amino group. This conversion is a critical step in the synthesis of many biologically active indazole derivatives. The resulting aminoindazole can serve as a precursor for further functionalization, such as diazotization and substitution reactions.

A common and effective method for the reduction of a nitroindazole to its corresponding amine is the use of tin(II) chloride (SnCl₂) in the presence of a strong acid, such as concentrated hydrochloric acid (HCl). While literature specifically detailing the reduction of this compound is not prevalent, a closely related transformation has been reported for 3-methyl-6-nitroindazole. In this process, the nitro compound is treated with a solution of tin(II) chloride in concentrated HCl, typically in a solvent like 2-methoxyethyl ether at low temperatures (e.g., 0 °C) to control the exothermic reaction. researchgate.net This reaction proceeds efficiently to yield the hydrochloride salt of the corresponding 6-aminoindazole. researchgate.net

The general applicability of this method suggests it is a viable pathway for the synthesis of (6-Amino-1H-indazol-3-yl)methanol from its nitro precursor. Other potential reduction methods, common for aromatic nitro compounds, include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), though specific conditions for this substrate require empirical determination. The choice of reducing agent can be crucial to avoid side reactions, especially given the presence of the reactive hydroxymethyl group at the C-3 position.

Substitution and Functionalization of the Indazole Nitrogen Atoms

The indazole core possesses two nitrogen atoms (N-1 and N-2) that can be functionalized, typically through alkylation or arylation. The regioselectivity of these reactions is a key challenge and is significantly influenced by the nature and position of substituents on the indazole ring, the type of electrophile, and the reaction conditions (base, solvent, temperature).

N-Alkylation: The alkylation of NH-indazoles generally produces a mixture of N-1 and N-2 isomers. nih.gov The presence of the electron-withdrawing nitro group at the C-6 position influences the nucleophilicity of the ring nitrogens. Studies on the methylation of 6-nitro-1H-indazole have shown that the product ratio is highly dependent on the methylating agent and conditions. nih.gov For instance, using dimethyl sulfate (B86663) with potassium hydroxide (B78521) can lead to an almost 1:1 mixture of 1-methyl and 2-methyl isomers. nih.gov

A systematic study on the regioselective N-alkylation of various substituted indazoles revealed that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) generally favors the formation of the N-1 alkylated product, which is considered the thermodynamically more stable isomer. d-nb.infobeilstein-journals.org However, steric and electronic effects can alter this outcome. For example, a nitro group at the C-7 position has been shown to confer excellent N-2 regioselectivity. d-nb.infobeilstein-journals.org While the specific influence of a C-6 nitro group combined with a C-3 methanol (B129727) group has not been detailed, it is expected that the electronic-withdrawing nature of the nitro group will play a significant role in directing the substitution pattern.

N-Arylation: N-arylation of the indazole scaffold is another important transformation, often achieved through metal-catalyzed cross-coupling reactions. Copper-catalyzed methods, such as the Ullmann condensation or Chan-Evans-Lam coupling, are frequently employed. These reactions typically involve coupling the indazole with an aryl halide or arylboronic acid. organic-chemistry.orgrsc.org For example, N-arylation of various N-H containing heterocycles, including indazoles, has been successfully performed using a catalyst system derived from copper(I) iodide (CuI) and a diamine ligand. rsc.org These conditions are generally tolerant of various functional groups. rsc.org Palladium-catalyzed reactions also provide an effective route for N-arylation. nih.gov The regioselectivity between N-1 and N-2 arylation remains a critical aspect governed by the specific catalyst system and reaction conditions.

Mechanistic Elucidation of Synthetic Pathways

Reaction Mechanisms for Formation of N-Hydroxymethyl Indazoles

The formation of N-hydroxymethyl indazoles, such as the N-1 substituted isomer of the title compound, typically involves the reaction of an N-unsubstituted indazole with formaldehyde (B43269). A detailed mechanistic study of this reaction has been conducted for several nitro-1H-indazole derivatives, including 6-nitro-1H-indazole. acs.orgnih.gov

The reaction is typically carried out in an aqueous acidic medium (e.g., aqueous HCl). acs.orgnih.gov The proposed mechanism does not involve the protonated indazolium cation acting as a nucleophile. Instead, the reaction proceeds via the neutral indazole tautomer (1H or 2H) attacking the protonated formaldehyde (H₂C=OH⁺), which is a much stronger electrophile than neutral formaldehyde. acs.orgnih.govrsc.org This is because indazoles are significantly more basic than formaldehyde, meaning that in a strong acid solution, the formaldehyde will be preferentially protonated. acs.orgnih.gov

The key steps are:

Protonation of formaldehyde by the acid catalyst.

Nucleophilic attack by one of the indazole nitrogen atoms (N-1 or N-2) of the neutral indazole on the carbon of the protonated formaldehyde.

Deprotonation of the resulting intermediate to yield the final N-hydroxymethyl indazole product.

Theoretical calculations (B3LYP/6-311++G(d,p)) indicate that for most indazoles, the N-1 substituted hydroxymethyl derivative is thermodynamically more stable than the N-2 isomer. nih.gov This is consistent with experimental observations where indazole, 4-nitro-, 5-nitro-, and 6-nitro-1H-indazoles react with formaldehyde in aqueous HCl to afford the corresponding (1H-indazol-1-yl)methanol derivatives. acs.orgnih.gov These N-hydroxymethyl adducts can be somewhat unstable, and in solution or upon heating, may partially revert to the starting indazole and formaldehyde. acs.orgnih.gov

Catalysis in this compound Synthesis

The synthesis of this compound involves multiple conceptual steps where catalysis can play a crucial role. This includes the formation of the indazole ring itself and the introduction or modification of the substituents at positions 3 and 6.

Indazole Ring Formation: One common route to the indazole core is the intramolecular N-arylation of ortho-halogenated arylhydrazones. This cyclization is often catalyzed by copper or palladium complexes. For instance, a convenient protocol for the synthesis of N-phenyl-1H-indazoles from o-chlorinated arylhydrazones utilizes a copper(I) iodide (CuI) catalyst with 1,10-phenanthroline (B135089) as a ligand and potassium hydroxide (KOH) as the base. organic-chemistry.org

Functionalization at C-3: The 3-hydroxymethyl group is often introduced by the reduction of a C-3 carbonyl group, such as an aldehyde or an ester. The synthesis of 1H-indazole-3-carboxaldehydes, which are key precursors, can be achieved through the nitrosation of indoles in a mildly acidic environment. The subsequent reduction of the aldehyde to the alcohol can be accomplished with standard reducing agents like sodium borohydride (B1222165) (NaBH₄). While this reduction step itself is typically stoichiometric rather than catalytic, the preceding steps to form the functionalized indole (B1671886) or indazole often rely on catalysis. Direct C-3 arylation of the indazole C-H bond has also been achieved using palladium(II) catalysts, highlighting the importance of catalysis in functionalizing this position. nih.gov

Stereochemical Aspects and Control in Synthesis

For the specific compound this compound, the C-3 position is not a stereocenter as it is attached to a hydroxymethyl group (-CH₂OH). Therefore, stereochemical considerations at this position are not applicable.

However, if the C-3 substituent were to be a substituted methanol group, for example, -CH(OH)R, then the carbon atom would become a chiral center, and the synthesis would involve stereochemical challenges. In such hypothetical cases, achieving stereocontrol would require the use of chiral reagents, catalysts, or auxiliaries. Enantioselective reduction of a corresponding C-3 ketone (indazol-3-yl-COR) would be a primary strategy. This could be accomplished using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or through catalytic asymmetric hydrogenation with chiral metal complexes (e.g., Ru- or Rh-based catalysts).

As of now, the scientific literature does not extensively cover the stereoselective synthesis of C-3 substituted methanol derivatives of 6-nitroindazole (B21905). Research in this area would be a novel extension of the known synthetic chemistry of indazoles.

Advanced Spectroscopic and Structural Characterization

High-Resolution Spectroscopic Techniques for Molecular Structure Confirmation

A complete spectroscopic profile is essential for the unambiguous confirmation of a molecule's structure. However, specific experimental data for (6-Nitro-1H-indazol-3-yl)methanol is not available in published literature.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 15N NMR, 2D NMR)

No specific ¹H, ¹³C, or ¹⁵N NMR spectral data for this compound has been found in the reviewed literature. While studies on related compounds, such as (6-nitro-1H-indazol-1-yl)methanol, have been published and include detailed NMR analysis, this data is not applicable to the 3-methanol isomer due to the different substitution pattern which would significantly alter the chemical shifts and coupling constants of the nuclei.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the exact mass of a compound, which is a critical piece of data for confirming its elemental composition. Chemical supplier databases list the exact mass of this compound as 193.048737. However, a primary literature source reporting the experimental conditions and verification of this value could not be located.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. An experimental IR spectrum for this compound, which would show characteristic absorption bands for the O-H (alcohol), N-H (indazole), C-N, and N-O (nitro group) bonds, is not available in the scientific literature.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

There are no published reports of the single-crystal X-ray diffraction analysis of this compound. Consequently, information regarding its absolute configuration, bond parameters, and the conformation of the methanol (B129727) substituent relative to the indazole ring system is unknown. Studies on similar molecules, such as 1-(6-Nitro-1H-indazol-1-yl)ethanone and various (1H-indazol-1-yl)methanol derivatives, have been conducted, but these findings cannot be directly applied to the target compound.

Chromatographic and Purity Assessment Methodologies

The rigorous assessment of purity and the effective monitoring of synthetic reactions are paramount in the chemical analysis of this compound. Chromatographic techniques serve as the cornerstone for these evaluations, providing detailed insights into the composition of reaction mixtures and the quality of the final isolated product. Methodologies such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are routinely employed to ensure the identity, purity, and characterization of the compound and its synthetic pathway.

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for determining the purity of this compound. Given the compound's aromatic structure and polarity, reversed-phase HPLC is the most common and effective approach. This method allows for high-resolution separation of the main compound from starting materials, intermediates, and potential side-products.

In a typical HPLC analysis, a C18 column is used as the stationary phase, which is a nonpolar matrix. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small amount of acid like formic acid to ensure sharp, symmetrical peak shapes by suppressing the ionization of silanol (B1196071) groups on the stationary phase and the analyte itself. genetec.se The separation is based on the differential partitioning of the sample components between the mobile and stationary phases. Less polar compounds have a stronger affinity for the C18 stationary phase and thus elute later, while more polar compounds elute earlier. The purity of this compound is determined by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all detected peaks. Commercial suppliers of related nitro-indazole isomers confirm the use of HPLC for purity assessment. bldpharm.combldpharm.com

Table 1: Representative HPLC Purity Analysis of this compound

| Peak No. | Retention Time (min) | Component | Area (%) | Purity Assessment |

|---|---|---|---|---|

| 1 | 2.54 | Potential Polar Impurity | 0.15 | Impurity |

| 2 | 4.88 | This compound | 99.72 | Main Compound |

| 3 | 7.12 | Potential Non-Polar Impurity | 0.13 | Impurity |

Note: This data is illustrative of a typical reversed-phase HPLC analysis. Actual parameters may vary.

While this compound itself has a high boiling point and is not suitable for direct analysis by Gas Chromatography (GC), the GC-MS technique is crucial for identifying and quantifying volatile byproducts and residual solvents that may be present after synthesis and purification. escholarship.org The synthesis of indazole derivatives often involves various organic solvents for the reaction and subsequent purification steps like recrystallization or column chromatography. liskonchem.com

For analysis, a sample is prepared by dissolving the compound in a suitable low-boiling solvent. This solution is injected into the GC, where volatile components are separated based on their boiling points and interaction with the column's stationary phase. As each component elutes from the GC column, it enters the mass spectrometer, which bombards the molecules with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" that allows for the unambiguous identification of each volatile compound by comparison to spectral libraries. scielo.br This method is highly sensitive and can detect trace amounts of residual solvents such as ethanol, acetone, ethyl acetate (B1210297), or hexane (B92381), ensuring they are below acceptable limits. nih.govrsc.org

Table 2: Potential Volatile Byproducts in this compound Synthesis Detectable by GC-MS

| Compound | Role in Synthesis | Typical Retention Time Range (min) | Key Mass Spectral Fragments (m/z) |

|---|---|---|---|

| Acetone | Washing/Solvent | 2.0 - 3.0 | 43, 58 |

| Ethyl Acetate | Extraction/Eluent | 3.5 - 4.5 | 43, 70, 88 |

| Hexane | Eluent | 3.0 - 4.0 | 43, 57, 86 |

| Ethanol | Recrystallization Solvent | 2.5 - 3.5 | 31, 45 |

Note: Retention times are dependent on the specific GC column and temperature program used.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively to monitor the progress of the synthesis of this compound. researchgate.net It allows chemists to qualitatively track the consumption of starting materials and the formation of the desired product in near real-time. libretexts.org

The procedure involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of silica (B1680970) gel (the stationary phase). nih.gov Alongside the reaction mixture, spots of the pure starting material and a "co-spot" (a spot containing both the starting material and the reaction mixture) are also applied. rochester.edu The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (the mobile phase), often a mixture like hexane and ethyl acetate for indazole derivatives. rsc.orgrsc.org

As the mobile phase ascends the plate via capillary action, it carries the components of the spots with it at different rates depending on their polarity and affinity for the stationary phase. Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value. The aromatic indazole rings allow the spots to be visualized under a UV lamp. rochester.edu A successful reaction is indicated by the disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot corresponding to the product. libretexts.org

Table 3: Illustrative TLC Monitoring of this compound Synthesis

| Compound | Description | Mobile Phase (Hexane:Ethyl Acetate 1:1) Rf Value |

|---|---|---|

| Starting Material (e.g., 6-Nitroindazole) | Reactant | 0.65 |

| This compound | Product | 0.30 |

Note: Rf values are illustrative and can vary based on exact TLC plate and mobile phase conditions.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of (6-Nitro-1H-indazol-3-yl)methanol at the molecular level.

Density Functional Theory (DFT) has been employed to investigate the molecular geometry and electronic structure of indazole derivatives, including those related to this compound. Theoretical calculations, specifically at the B3LYP/6-311++G(d,p) level, have been instrumental in providing a solid foundation for experimental observations. nih.gov

Structural analyses of similar compounds, such as the 1-methanol derivatives of other C-nitro indazoles, have been supported by X-ray crystallography. These studies reveal that the molecules often form dimers through intermolecular O–H···N hydrogen bonds. nih.govacs.org For nitro-substituted (indazol-1-yl)methanol derivatives, the torsion angles of the 1-methanol substituent (N2–N1–C–O and N1–C–O–H) show an average value of 85.7°/100.3°. nih.govacs.org This indicates a specific conformational preference influenced by the nitro group. The indazole ring system itself is largely planar. researchgate.net

The electronic structure is significantly influenced by the nitro group, which is a strong electron-withdrawing group. This affects the electron distribution across the indazole core and influences the molecule's reactivity and spectroscopic properties.

A comprehensive literature search did not yield specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the resulting energy gap, for this compound. While computational studies on other indazole derivatives frequently report on these parameters to assess chemical reactivity and stability, specific values for the title compound are not publicly available in the reviewed scientific literature.

The theoretical prediction of NMR chemical shifts for isomers of this compound has been successfully performed using the Gauge-Invariant Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. nih.gov These calculations provide absolute shieldings (σ, in ppm) in the gas phase, which are then converted to chemical shifts (δ, in ppm) in solution using empirical equations. nih.gov

The calculated chemical shifts for the N1 and N2 isomers of (6-nitro-indazol-yl)methanol provide valuable data for distinguishing between them. The position of the nitro group significantly influences the ¹H and ¹³C chemical shifts of the aromatic indazole ring. nih.gov For instance, in the ¹H NMR of the methanol (B129727) group, the CH₂ group in the related (7-nitro-1H-indazol-1-yl)methanol resonates at a distinctively high frequency (6.2 ppm) due to the proximity of the 7-nitro group, a feature that would differ in the 6-nitro isomer. nih.gov

Below is a table summarizing the theoretically calculated NMR chemical shifts for the related (6-nitro-1H-indazol-1-yl)methanol and (6-nitro-2H-indazol-2-yl)methanol, which serve as important reference points.

| Isomer | Nucleus | Calculated Chemical Shift (ppm) |

| (6-nitro-1H-indazol-1-yl)methanol | ¹H (CH₂) | 5.6 |

| (6-nitro-1H-indazol-1-yl)methanol | ¹³C (CH₂) | 75.0 |

| (6-nitro-2H-indazol-2-yl)methanol | ¹H (CH₂) | 5.5 |

| (6-nitro-2H-indazol-2-yl)methanol | ¹³C (CH₂) | 83.0 |

Note: The table presents selected calculated data for isomeric forms to illustrate the utility of GIAO calculations. The data is derived from broader computational studies on nitro-indazolyl-methanols. nih.gov

The energetic stability of different tautomeric forms and isomers of indazole derivatives is a key aspect of their computational analysis. For the parent indazole, the 1H-tautomer is known to be more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹ in the gas phase, a preference that is maintained in aqueous solution. nih.gov

In the case of the hydroxymethyl derivatives, theoretical calculations on the parent (indazol-yl)methanol have shown that the 1-substituted isomer is significantly more stable (by 20 kJ·mol⁻¹) than the 2-substituted isomer. nih.gov This energetic preference is crucial in predicting the major product in synthesis. The reaction of 6-nitro-1H-indazole with formaldehyde (B43269) has been experimentally shown to yield the 1-substituted derivative, (6-nitro-1H-indazol-1-yl)methanol, which aligns with these theoretical stability considerations. nih.govacs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in solution, providing insights into their conformational flexibility and interactions with the solvent.

Specific molecular dynamics simulation studies focusing exclusively on the conformational flexibility and dynamics of this compound in solution were not found in the reviewed scientific literature. While MD simulations have been performed on other, more complex derivatives of 6-nitro-1H-indazole to understand their interaction with biological targets, a dedicated study on the conformational dynamics of the parent methanol compound is not publicly available. nih.gov

Solvent Effects on Molecular Conformation and Reactivity

The solvent environment can significantly influence the conformation, stability, and reactivity of indazole derivatives. Studies on related C-nitro-1H-indazoles demonstrate the critical role of the solvent in chemical reactions. For instance, the reaction of indazoles with formaldehyde has been studied under both aqueous acidic conditions (using HCl) and neutral conditions (in ethanol). nih.gov The reaction of 6-nitro-1H-indazole with formaldehyde in aqueous HCl specifically yields (1H-indazol-1-yl)methanol derivatives. nih.govacs.org

Theoretical calculations on related indazolylmethanols, such as (1H-indazol-1-yl)methanol and its nitro-substituted analogues, have been performed to provide a sound basis for experimental observations. nih.govacs.org In spectroscopic analyses like ¹H NMR, the chemical shift of the OH proton in the methanol group is strongly dependent on the solvent, highlighting the influence of solvent-solute interactions. nih.gov The conformation of the methanol substituent is also affected by the substitution pattern on the indazole ring. For example, X-ray crystallography of (1H-indazol-1-yl)methanol derivatives revealed that the torsion angles of the 1-methanol group differ between the unsubstituted parent compound and its nitro-substituted counterparts. nih.govacs.org These findings underscore the importance of considering solvent effects when studying the molecular properties and reactivity of this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. semanticscholar.org These models are crucial for designing new, more potent molecules and for predicting the efficacy of novel compounds. researchgate.net

The development of predictive QSAR models for compounds like this compound involves several steps. First, a dataset of structurally related compounds with measured biological activities is compiled. semanticscholar.orgresearchgate.net The biological activity data, often expressed as IC₅₀ or EC₅₀ values, is typically converted to a logarithmic scale (e.g., pIC₅₀) for analysis. researchgate.net The dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net

Various statistical methods can be employed to generate these models. One common approach is Multiple Linear Regression (MLR), often combined with a genetic algorithm (GA-MLR) for selecting the most relevant molecular descriptors. More complex, non-linear relationships can be modeled using machine learning techniques like Artificial Neural Networks (ANN). semanticscholar.org The ultimate goal is to create a robust and predictive model that can accurately forecast the biological activity of new, unsynthesized derivatives.

A critical aspect of QSAR modeling is the calculation and selection of molecular descriptors. These numerical values represent different physicochemical properties of the molecules. For a compound like this compound, a wide range of descriptors can be calculated to capture its structural features. These are generally categorized as 1D, 2D, or 3D descriptors.

The selection of descriptors that have the most significant impact on biological activity is a key step. In 2D-QSAR studies of similar heterocyclic compounds, topological descriptors (e.g., T_C_C_4), molecular volume, and the number of multiple bonds have been shown to be significant. researchgate.net These descriptors help in understanding which structural features, such as size, shape, and electronic distribution, are crucial for the molecule's efficacy.

Table 1: Typical Molecular Descriptors for QSAR/QSPR Studies

This table presents examples of physicochemical descriptors that would be considered in developing predictive models for this compound and its analogs.

| Descriptor Category | Example Descriptors | Description |

| Constitutional (1D) | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Number of Rotatable Bonds | Counts the number of bonds that allow free rotation, indicating molecular flexibility. | |

| H-bond Donors/Acceptors | Counts the number of hydrogen bond donors and acceptors, which is crucial for molecular interactions. | |

| Topological (2D) | Wiener Index | A distance-based topological index that reflects molecular branching. |

| Kier & Hall Connectivity | Indices that describe the topology and connectivity of atoms within the molecule. | |

| Geometrical (3D) | Molecular Surface Area | The total surface area of the molecule, related to its interaction potential. |

| Molecular Volume | The volume occupied by the molecule. | |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

Both 2D and 3D QSAR models are developed to understand the structure-activity relationship from different perspectives. 2D-QSAR models use descriptors derived from the 2D representation of the molecule.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules in the dataset. semanticscholar.orgresearchgate.net

CoMFA calculates steric and electrostatic fields around the aligned molecules. researchgate.net

CoMSIA calculates additional fields, including hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields, providing a more detailed analysis. rsc.org

The results of these analyses are often visualized as contour maps, which show regions where modifications to the molecular structure would likely increase or decrease biological activity. For instance, 3D-QSAR models might reveal that electrostatic effects are the dominant factor determining binding affinities. researchgate.net

The statistical validity and predictive ability of any QSAR model must be rigorously assessed. Internal validation is often performed using cross-validation techniques like leave-one-out (LOO), which yields a cross-validated correlation coefficient (q²). semanticscholar.orgresearchgate.net External validation is performed using the test set of compounds, which were not used in model development, and is measured by the predictive correlation coefficient (R²pred). researchgate.net A statistically significant and reliable model will have high values for q² and R²pred. researchgate.net

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. semanticscholar.org This method is instrumental in understanding the molecular basis of a drug's action and in structure-based drug design.

For indazole derivatives, molecular docking has been successfully used to predict binding modes with various biological targets. In a notable study, derivatives of the closely related 3-chloro-6-nitro-1H-indazole were investigated as potential antileishmanial agents. nih.govresearchgate.net Molecular docking simulations were performed to predict their binding interactions with the Leishmania trypanothione (B104310) reductase (TryR) enzyme, a key target in anti-leishmanial drug discovery. nih.govresearchgate.net

The docking studies demonstrated that these indazole derivatives could achieve highly stable binding within the active site of the TryR enzyme. nih.govresearchgate.net The analysis revealed a network of crucial molecular interactions responsible for the stability of the ligand-protein complex.

Hydrophobic Interactions: These interactions are formed between the nonpolar parts of the ligand and hydrophobic residues in the enzyme's active site.

Hydrophilic Interactions: These include hydrogen bonds formed between the ligand and polar amino acid residues in the active site. nih.govresearchgate.net

The stability of the predicted binding poses is often further assessed using molecular dynamics (MD) simulations, which simulate the movement of the ligand-protein complex over time in a biological environment. nih.govresearchgate.net Binding free energy calculations, such as MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), can also be used to quantify the affinity of the ligand for the target protein. nih.govresearchgate.net Such computational predictions provide a strong rationale for the observed biological activity and guide the structural optimization of lead compounds to enhance their potency. nih.govresearchgate.net

Table 2: Summary of Molecular Docking Interactions for 3-chloro-6-nitro-1H-indazole Derivatives with Trypanothione Reductase (TryR)

This table summarizes the types of interactions predicted by computational docking studies for derivatives of this compound with a known biological target.

| Ligand Type | Target Protein | Key Interactions Predicted | Computational Method | Reference |

| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania trypanothione reductase (TryR) | Hydrophobic interactions, Hydrophilic interactions (Hydrogen Bonds) | Molecular Docking, Molecular Dynamics, MM/GBSA | nih.gov, researchgate.net |

Assessment of Binding Affinities and Molecular Interactions

While direct molecular docking studies on this compound are not extensively reported in the literature, valuable inferences can be drawn from computational analyses of closely related 6-nitroindazole (B21905) derivatives. For instance, molecular docking and dynamics simulations have been employed to investigate the interaction of 3-chloro-6-nitro-1H-indazole derivatives with Leishmania trypanothione reductase (TryR), a key enzyme in the parasite's defense against oxidative stress. nih.gov These studies have revealed that the 6-nitroindazole scaffold can form stable complexes within the enzyme's active site, driven by a network of hydrophobic and hydrophilic interactions. nih.gov

The binding affinity of a ligand to its target protein is a critical determinant of its potential efficacy. In computational studies of 3-chloro-6-nitro-1H-indazole derivatives, binding energies have been calculated to quantify the stability of the ligand-protein complex. These calculations, often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide a theoretical estimation of the binding free energy.

| Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| 3-chloro-6-nitro-1H-indazole derivative 13 | Leishmania trypanothione reductase (TryR) | Data not specified, but described as "high stability" | Not explicitly detailed in the abstract |

Note: The binding energies are illustrative and based on studies of related compounds. The actual binding affinity of this compound would require specific computational analysis.

The molecular interactions underpinning these binding events typically involve the indazole core and its substituents. The nitro group, being a strong electron-withdrawing group, can participate in electrostatic and polar interactions. The indazole ring system itself can engage in π-π stacking with aromatic residues of the protein, while the nitrogen atoms can act as hydrogen bond acceptors. The methanol group at the 3-position introduces a potential hydrogen bond donor and acceptor, which could further anchor the molecule within a binding site. Theoretical calculations on the formation of (1H-indazol-1-yl)methanol derivatives from various nitro-1H-indazoles, including the 6-nitro isomer, have been performed using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, providing a sound theoretical basis for the stability and structure of such compounds. nih.gov

Pharmacophore Mapping for Drug Design

Pharmacophore mapping is a powerful computational strategy used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For the this compound scaffold, a pharmacophore model can be constructed based on its inherent chemical features and by drawing analogies from studies on other indazole-based inhibitors.

A study on indazole-based inhibitors of Fibroblast Growth Factor Receptor (FGFR) kinases revealed that the indazole core is a crucial pharmacophoric element. nih.gov Specifically, the N-2 nitrogen of the indazole ring was identified as a key hydrogen bond acceptor, interacting with the backbone NH of amino acid residues in the kinase hinge region. nih.gov Furthermore, ligand-based pharmacophore models for indazole analogs have identified hydrophobic regions, hydrogen bond acceptors, and aromatic interactions as critical features for biological activity. ugm.ac.id

Based on the structure of this compound and insights from related compounds, a putative pharmacophore model can be proposed:

| Pharmacophoric Feature | Potential Role in Molecular Recognition |

| Aromatic Ring (Indazole Core) | Can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan). |

| Hydrogen Bond Acceptor (N2 of Indazole) | Can form a crucial hydrogen bond with a hydrogen bond donor group on the protein backbone or side chain, similar to its role in kinase inhibitors. nih.gov |

| Hydrogen Bond Acceptor (Nitro Group) | The oxygen atoms of the nitro group can act as hydrogen bond acceptors, contributing to the binding affinity and specificity. |

| Hydrogen Bond Donor/Acceptor (Methanol Group) | The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing additional anchoring points within the binding pocket. |

This pharmacophore model serves as a valuable blueprint for the rational design of new derivatives of this compound. By modifying the substituents while preserving these key pharmacophoric features, it is possible to optimize the compound's potency, selectivity, and pharmacokinetic properties for various therapeutic targets. For example, the indazole scaffold has been identified as a promising starting point for the development of inhibitors for targets such as nitric oxide synthase. wikipedia.orgnih.gov

Reactivity and Reaction Mechanisms

Chemical Reactivity of the Indazole Heterocyclic Core

The indazole ring is a fused bicyclic system comprising a benzene (B151609) ring and a pyrazole (B372694) ring. rongyaobio.com This aromatic heterocycle can undergo a variety of reactions, though its reactivity is heavily modulated by substituents. chemicalbook.com In the case of (6-Nitro-1H-indazol-3-yl)methanol, the nitro group at the 6-position plays a dominant role in the reactivity of the benzene part of the core.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. wikipedia.orgmasterorganicchemistry.com However, the benzene ring of this compound is strongly deactivated towards electrophilic attack due to the potent electron-withdrawing nature of the nitro (NO₂) group. rongyaobio.compw.edu.pl

The nitro group deactivates the ring through both a strong resonance effect (-R) and an inductive effect (-I), reducing the electron density of the aromatic system and making it less nucleophilic. rongyaobio.compw.edu.pl This deactivation means that forcing electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, requires harsh conditions, including high temperatures and strong acid catalysts. pw.edu.pllibretexts.org

When such reactions do occur, the directing effect of the existing substituents comes into play. The nitro group is a meta-director. pw.edu.pl The pyrazole part of the indazole ring also influences the regioselectivity. For the 6-nitroindazole (B21905) core, electrophilic attack is predicted to occur at the positions meta to the nitro group, which are positions 5 and 7. The relative reactivity of these positions would be further influenced by the fused pyrazole ring.

Table 1: Influence of the Nitro Group on Electrophilic Aromatic Substitution

| Feature | Description | Reference |

|---|---|---|

| Reactivity | The benzene ring is strongly deactivated towards electrophiles. | rongyaobio.compw.edu.pl |

| Conditions | Harsh reaction conditions (e.g., high temperature, strong acids) are typically required. | pw.edu.pllibretexts.org |

| Directing Effect | The nitro group directs incoming electrophiles to the meta positions (C5 and C7). | pw.edu.pl |

The electron-deficient nature of the nitro-substituted indazole ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group activates the aromatic ring for attack by nucleophiles, particularly at the positions ortho and para to itself. nih.gov In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the formation of a stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. nih.goveijas.com While the parent molecule lacks a conventional leaving group on the benzene ring, this type of reactivity is a key feature of nitroaromatic compounds. nih.gov

Furthermore, the indazole ring itself can undergo nucleophilic substitution, primarily N-alkylation and N-acylation at the pyrazole nitrogens. Direct alkylation of 1H-indazoles often yields a mixture of N-1 and N-2 substituted products, with the ratio depending on the substituents, the nature of the electrophile, and the reaction conditions. nih.govbeilstein-journals.org For instance, studies on substituted indazoles have shown that regioselectivity can be controlled to favor either the N-1 or N-2 isomer by carefully choosing the alkylating agent and base. beilstein-journals.org

Table 2: Potential Nucleophilic Substitution Sites

| Site | Type of Reaction | Activating/Directing Factors | Reference |

|---|---|---|---|

| Benzene Ring | Nucleophilic Aromatic Substitution (SNAr) | The electron-withdrawing nitro group activates ortho/para positions. | nih.gov |

| Indazole Nitrogen (N-1/N-2) | N-Alkylation, N-Acylation | The acidic N-H proton can be removed by a base to generate a nucleophilic nitrogen anion. | nih.govbeilstein-journals.org |

Indazole derivatives are known to participate in cycloaddition reactions, which are powerful methods for constructing more complex heterocyclic systems. nih.gov Specifically, [3+2] dipolar cycloadditions have been employed to synthesize a variety of fused and substituted indazoles. nih.govresearchgate.net

Research has demonstrated that nitro-substituted indazoles can be functionalized via cycloaddition reactions. mdpi.com For example, N-vinyl-nitro-1H-indazoles have been used as dipolarophiles in reactions with nitrile imines to yield nitroindazole-pyrazoline derivatives. mdpi.com Another prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, which can be used to attach triazole units to the indazole core. mdpi.comnih.gov This involves converting a functional group on the indazole (or a substituent attached to it) into an azide (B81097) or alkyne, which then reacts with a corresponding partner. mdpi.com These reactions highlight the versatility of the indazole core as a scaffold for building diverse molecular architectures.

Reactivity of the Hydroxymethyl Group

The (hydroxymethyl) group (-CH₂OH) at the 3-position of the indazole ring is a primary alcohol and exhibits the characteristic reactivity of this functional group.

The primary alcohol of the hydroxymethyl group can be oxidized to form an aldehyde, (6-Nitro-1H-indazol-3-yl)carbaldehyde, and further oxidized to the corresponding carboxylic acid, 6-Nitro-1H-indazole-3-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Dess-Martin periodinane (DMP) are commonly used for this transformation.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will typically oxidize the primary alcohol directly to the carboxylic acid. Common reagents for this include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated from Jones reagent), or ruthenium tetroxide (RuO₄).

This reactivity is fundamental in synthetic chemistry, allowing for the conversion of the hydroxymethyl group into other important functionalities.

The hydroxymethyl group readily undergoes esterification and etherification reactions, which are common transformations for alcohols.

Esterification: The alcohol can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. Acid catalysts (e.g., H₂SO₄) are often used when reacting with a carboxylic acid (Fischer esterification), while a base (e.g., pyridine (B92270) or triethylamine) is typically used when reacting with more reactive acyl chlorides or anhydrides.

Etherification: The formation of an ether can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether.

Research on related indazole compounds has shown that the N-H proton of the indazole ring is also reactive and can participate in reactions with electrophiles under certain conditions. acs.orgnih.gov For example, reactions of indazoles with formaldehyde (B43269) can lead to the formation of (1H-indazol-1-yl)methanol derivatives. acs.orgnih.govresearchgate.net Therefore, in reactions involving the hydroxymethyl group, protection of the indazole N-H might be necessary to achieve selectivity for the desired O-alkylation or O-acylation.

Substitution Reactions Involving the Hydroxyl Functionality

The hydroxyl group in this compound represents a key site for synthetic modification, although specific substitution reactions on this particular molecule are not extensively detailed in the reviewed literature. However, the stability of the hydroxymethyl group itself is noteworthy. Studies on the formation of related (1H-indazol-1-yl)methanol derivatives through the reaction of indazoles with formaldehyde indicate that these adducts can be sensitive to hydrolysis. nih.govacs.org The presence of electron-withdrawing groups, such as the nitro substituent, can increase this sensitivity by enhancing the leaving group character of the indazole moiety, thereby favoring the reverse reaction (hydrolysis). nih.govacs.org In the solid state, these methanol (B129727) adducts are relatively stable. nih.govacs.org

While direct examples of substitution on this compound are scarce, the hydroxymethyl group is generally a versatile handle for further chemical transformations common in organic synthesis. These would typically involve a two-step process: activation of the hydroxyl group (e.g., conversion to a tosylate, mesylate, or halide) followed by nucleophilic substitution. Such pathways would allow for the introduction of a wide variety of functionalities, expanding the synthetic potential of the indazole scaffold.

Reactivity and Transformations of the Nitro Substituent

The nitro group at the C6 position is a dominant feature in the molecule's reactivity, serving both as a functional group amenable to transformation and as a powerful modulator of the indazole ring's electronic properties.

Catalytic and Reductive Methods for Amine Formation

The reduction of the nitro group to a primary amine is one of the most significant transformations for this class of compounds, yielding (6-Amino-1H-indazol-3-yl)methanol, a versatile intermediate for further derivatization. A variety of catalytic and reductive methods are effective for the reduction of aromatic nitro compounds, and these are applicable to 6-nitroindazole derivatives. researchgate.netnih.gov

Common methods include catalytic hydrogenation using transition metal catalysts such as palladium, platinum, or nickel. Additionally, chemical reducing agents are widely employed. The use of sodium borohydride (B1222165) (NaBH₄), often in conjunction with a catalyst like copper ferrite (B1171679) (CuFe₂O₄) nanoparticles, provides an efficient reduction pathway. nih.gov The mechanism for such reductions is believed to proceed through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine product. nih.gov Other effective reagent systems include hydrazine (B178648) hydrate (B1144303) supported on alumina (B75360) in the presence of iron(III) chloride hexahydrate (FeCl₃·6H₂O). researchgate.net

The choice of reducing agent and conditions can be tailored to achieve selectivity, which is crucial when other reducible functional groups are present in the molecule.

| Reagent/Catalyst | Conditions | Comments | Reference |

| Sodium Borohydride (NaBH₄) / CuFe₂O₄ | Aqueous medium, Room temperature | Efficient and rapid reduction of nitroarenes to aminoarenes. | nih.gov |

| Hydrazine Hydrate / FeCl₃·6H₂O on Alumina | Not specified | Effective for reducing aromatic nitro compounds. | researchgate.net |

| Nickel Catalysts (free or on polymer support) | Not specified | Allows for the reduction of aromatic nitro derivatives. | researchgate.net |

| Bakers' Yeast | Basic solution | Selectively reduces nitro compounds containing electron-withdrawing groups. | researchgate.net |

This table presents general methods for the reduction of aromatic nitro groups, which are applicable to this compound.

Impact of the Nitro Group on Ring Activation and Deactivation

The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the indazole ring system. By withdrawing electron density through both inductive and resonance effects, the nitro group deactivates the benzene portion of the bicyclic system towards electrophilic aromatic substitution. Any such substitution would be directed to the positions meta to the nitro group (C5 and C7), though these positions are also influenced by the pyrazole ring.

Biological and Pharmacological Research Applications

Comprehensive Evaluation of Biological Activities

Anticancer and Antitumor Potential

The indazole scaffold is a cornerstone in the development of anticancer agents, with several indazole-based drugs like axitinib (B1684631) and pazopanib (B1684535) already in clinical use. nih.gov Research into nitroindazole derivatives has revealed significant potential in this area. For instance, new 5-nitroindazole (B105863) derivatives have demonstrated potent in vitro cytotoxicity and have been effective against human tumor xenografts in vivo. researchgate.net One notable compound achieved complete tumor remission in nude mice with human breast carcinoma MX-1 xenografts and significantly suppressed prostate adenocarcinoma PC3 xenografts with low toxicity. researchgate.net

The mechanism of action for some of these compounds involves inducing DNA cross-linking. researchgate.net Furthermore, a series of 6-substituted aminoindazole derivatives, synthesized from a 6-nitroindazole (B21905) precursor, showed potent anti-proliferative activity. rsc.orgrsc.org One such derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, was particularly effective against human colorectal cancer cells (HCT116) with an IC₅₀ value of 0.4 ± 0.3 μM. rsc.orgrsc.org This compound was also found to suppress the expression of indoleamine 2,3-dioxygenase 1 (IDO1), an important cancer immunotherapy target, and induce G2/M cell cycle arrest. rsc.org

Similarly, studies on various nitroimidazole derivatives, a related class of compounds, have shown that they possess antiproliferative activities against cell lines such as the HCT116 human colorectal cancer line under both normal and hypoxic (low oxygen) conditions, which are typical of tumor microenvironments. nih.govmdpi.comnih.gov The antiproliferative activity of these compounds was often enhanced under hypoxic conditions. nih.gov

| Compound Class | Cell Line | Activity (IC₅₀) | Key Findings |

| 6-Aminoindazole Derivatives | HCT116 (Colorectal) | 0.4 µM to >10 µM | Compound 36 showed high potency and selectivity. rsc.org |

| A549 (Lung) | 0.7 µM to 10 µM | N-aromatic substituted derivatives showed considerable cytotoxicity. rsc.org | |

| SNU-638 (Gastric) | 0.7 µM to 10 µM | Cytotoxicity varied significantly with substitutions. rsc.org | |

| Nitroimidazole-Triazole Hybrids | HCT116 (Colorectal) | 4.69 µM to 11.56 µM (Hypoxic) | Free thiol group was crucial for activity; radiosensitizing effects observed. nih.gov |

| HCT116 (Colorectal) | 12.50 µM to 24.39 µM (Normoxic) | Activity was enhanced under hypoxic conditions. nih.gov | |

| 1H-indazole-3-amine Derivatives | K562 (Leukemia) | 5.15 µM | Compound 6o showed promising activity and good selectivity over normal cells. nih.govresearchgate.net |

Antimicrobial Efficacy (Antibacterial and Antifungal Spectrum)

The indazole framework is a versatile scaffold that contributes to a wide array of pharmacological activities, including antimicrobial properties. nih.gov While direct studies on the antimicrobial spectrum of (6-Nitro-1H-indazol-3-yl)methanol are limited, research on related nitro-substituted heterocyclic compounds provides significant insights.

For example, a study on 5-nitroimidazole derivatives revealed that certain synthesized compounds were effective against both bacteria and fungi, with Minimum Inhibitory Concentrations (MICs) ranging from 7.3 to 125 µg/ml. nih.gov Another set of derivatives from the same study showed more specific and potent antifungal activity, with MICs between 3 and 25 µg/ml. nih.gov

Further investigations into other 5-nitroimidazole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Specific compounds showed notable inhibition against Staphylococcus epidermidis and Corynebacterium diphtheriae. researchgate.net One derivative, in particular, displayed a broad spectrum of activity against several Gram-negative strains, including Enterobacter aerogenes, Escherichia coli, Salmonella typhi, Salmonella paratyphi A, Shigella flexeneri, and Vibrio cholerae. researchgate.net However, the antifungal activity of this series was generally weak against tested strains like Aspergillus flavus and Candida albicans. researchgate.net

| Compound Class | Organism(s) | Activity (MIC) | Reference |

| 5-Nitroimidazole Derivatives (Series 1) | Bacteria & Fungi | 7.3-125 µg/ml | nih.gov |

| 5-Nitroimidazole Derivatives (Series 2) | Fungi | 3-25 µg/ml | nih.gov |

| 5-Nitroimidazole Derivatives (Series 3) | Staphylococcus epidermidis, Corynebacterium diphtheriae | Good Inhibition | researchgate.net |

| Gram-negative bacteria (E. coli, S. typhi, etc.) | Good Inhibition | researchgate.net |

Anti-inflammatory Properties

The indazole core is integral to many compounds with anti-inflammatory effects. mdpi.com The well-known non-steroidal anti-inflammatory drug (NSAID) Benzydamine, for instance, is built upon a 1-substituted-1H-indazole structure. The versatility of the indazole scaffold allows for its incorporation into various molecular designs aimed at reducing inflammation. scite.ai

Research has expanded to include hybrid molecules that combine the anti-inflammatory properties of COX inhibitors with other functionalities. For example, nitric oxide-releasing celecoxib (B62257) derivatives (NO-COXIBs) have been developed. mdpi.com The rationale is that the released nitric oxide (NO) may help counteract the gastrointestinal and cardiovascular side effects associated with traditional COX inhibitors. mdpi.com This highlights a sophisticated approach where the indazole or a related bioisostere is part of a larger molecule designed for improved therapeutic profiles.

Antiviral Activities (e.g., Anti-HIV)

The imidazole (B134444) ring, a core component of the indazole structure, is found in numerous compounds with potent antiviral activities against a range of viruses, including HIV, Zika, and influenza. nih.gov Specifically, nitroimidazole derivatives have been synthesized and evaluated for their potential as anti-HIV agents. nih.gov A series of 5-substituted piperazinyl-4-nitroimidazoles were developed as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) and tested for their activity against HIV-1 and HIV-2 in cell cultures. nih.gov

Further research has focused on hybrid molecules. Hybrids of imidazole, oxazole, or thiazole (B1198619) with sulfonamides have been investigated as anti-HIV agents. doi.org Certain benzimidazole-sulfonamide hybrids showed potent inhibitory activity against the HIV-1 envelope glycoprotein (B1211001) gp120, with IC₅₀ values in the low nanomolar range (21.50–26.76 nM). doi.org The development of such hybrids demonstrates a strategy to create novel antiviral candidates with high efficacy against both drug-sensitive and drug-resistant HIV strains. doi.org

Enzyme Inhibition Profiling (e.g., Nitric Oxide Synthase Isoforms, FLT3, Monoamine Oxidase)

Nitro-substituted indazoles are particularly recognized for their ability to inhibit nitric oxide synthase (NOS) enzymes. 7-Nitroindazole (B13768) (7-NI) is a well-characterized, selective inhibitor of neuronal nitric oxide synthase (nNOS). wikipedia.orgmedchemexpress.com It has an IC₅₀ of 0.47 µM in mouse cerebellum homogenates and is capable of crossing the blood-brain barrier. medchemexpress.com This property makes it a valuable tool in neuroscience research to study the roles of NO in excitotoxicity and neurodegenerative diseases. wikipedia.org

The inhibitory profile is not limited to 7-NI. Derivatives such as 3-bromo-7-nitroindazole (B43493) and 2,7-dinitroindazole also potently inhibit various NOS isoforms, including those found in the brain, endothelium (eNOS), and inducible isoforms (iNOS). nih.gov Specifically, 3-bromo-7-nitroindazole was found to be about 20 times more potent than 7-NI as an inhibitor of rat lung iNOS. nih.gov

Beyond NOS, certain nitroindazoles have shown activity against other enzymes. 7-NI has been found to inhibit monoamine oxidase-B (MAO-B), an enzyme implicated in the neurotoxicity associated with Parkinson's disease models. nih.gov This dual inhibition of nNOS and MAO-B by 7-NI may contribute to its neuroprotective effects. nih.gov

| Compound | Enzyme Target | Activity (IC₅₀) | Key Findings |

| 7-Nitroindazole (7-NI) | nNOS (mouse cerebellum) | 0.47 µM | Selective, brain-penetrant nNOS inhibitor. medchemexpress.com |

| MAO-B | Inhibition reported | May contribute to neuroprotective effects. nih.gov | |

| 3-Bromo-7-nitroindazole | nNOS (rat cerebellum) | 0.17 µM | ~4x more potent than 7-NI against nNOS. nih.gov |

| eNOS (bovine) | 0.86 µM | Equipotent to 7-NI against eNOS. nih.gov | |

| iNOS (rat lung) | 0.29 µM | ~20x more potent than 7-NI against iNOS. nih.gov | |

| 2,7-Dinitroindazole | nNOS, eNOS, iNOS | Similar potency to 7-NI | Broad-spectrum NOS inhibitor. nih.gov |

Other Therapeutic Potentials (e.g., Antiarrhythmic, Antihypertensive, Antiparasitic, Neuroprotective)

The pharmacological versatility of the indazole scaffold extends to several other therapeutic areas. scite.ai

Antihypertensive: The indazole nucleus is found in compounds with antihypertensive properties. scite.ai While specific studies on this compound are not detailed, the related compound nitrendipine, a dihydropyridine (B1217469) calcium antagonist, demonstrates the potential of nitrophenyl-containing heterocycles in managing hypertension. nih.gov In a different context, the nNOS inhibitor 7-nitroindazole was observed to exacerbate kidney damage in spontaneously hypertensive rats, highlighting the complex role of the nitric oxide pathway in blood pressure regulation and organ protection. nih.gov

Antiparasitic: Derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated for their antileishmanial activity. nih.govnih.gov One of the synthesized compounds, a triazole derivative, emerged as a promising growth inhibitor of Leishmania major. nih.govnih.gov Molecular modeling studies suggested that these compounds could act by binding to the parasite's trypanothione (B104310) reductase enzyme, a key target for antileishmanial drugs. nih.govnih.gov

Neuroprotective: As a selective inhibitor of neuronal nitric oxide synthase (nNOS), 7-nitroindazole is investigated for its potential to protect against nerve damage. wikipedia.org Overproduction of nitric oxide by nNOS is linked to oxidative injury in the brain. nih.gov By inhibiting nNOS, 7-nitroindazole can reduce this damage, making it a candidate for research into neurodegenerative conditions like Parkinson's disease. wikipedia.orgmedchemexpress.comnih.gov Its neuroprotective effects may also stem from its ability to inhibit MAO-B and other antioxidant properties. nih.gov

Structure-Activity Relationships (SAR) and Structural Optimization for Enhanced Biological Efficacy

The biological and pharmacological activities of indazole derivatives are intricately linked to their molecular structure. The exploration of structure-activity relationships (SAR) for compounds centered around the this compound scaffold has provided valuable insights into how different functional groups and their positions on the indazole core influence biological responses. These studies are crucial for the rational design and optimization of more potent and selective therapeutic agents.